molecular formula C14H23NO2 B3198943 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine CAS No. 1016710-62-5

1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine

Cat. No.: B3198943
CAS No.: 1016710-62-5
M. Wt: 237.34 g/mol
InChI Key: CFPBLCKRJQHYRM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine typically involves multiple steps, including the formation of the phenyl ring with the desired substituents and the subsequent attachment of the ethanamine group. One common synthetic route involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with pentyl bromide to form 3-methoxy-4-(pentyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ethanamine to yield the final product .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high efficiency .

Chemical Reactions Analysis

1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

  • 1-[3-Methoxy-4-(butyloxy)phenyl]ethan-1-amine
  • 1-[3-Methoxy-4-(hexyloxy)phenyl]ethan-1-amine
  • 1-[3-Methoxy-4-(propyloxy)phenyl]ethan-1-amine

These compounds share similar structural features but differ in the length of the alkoxy chain. The uniqueness of this compound lies in its specific alkoxy chain length, which can influence its chemical properties and biological activities .

Properties

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-5-6-9-17-13-8-7-12(11(2)15)10-14(13)16-3/h7-8,10-11H,4-6,9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPBLCKRJQHYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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